molecular formula C23H32N2O2S B14437816 N-[1,2-Bis(4-methoxyphenyl)butyl]-N'-butylthiourea CAS No. 79797-44-7

N-[1,2-Bis(4-methoxyphenyl)butyl]-N'-butylthiourea

Cat. No.: B14437816
CAS No.: 79797-44-7
M. Wt: 400.6 g/mol
InChI Key: QTEYZWIBUJSRNN-UHFFFAOYSA-N
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Description

N-[1,2-Bis(4-methoxyphenyl)butyl]-N’-butylthiourea is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups and a butylthiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,2-Bis(4-methoxyphenyl)butyl]-N’-butylthiourea typically involves the reaction of 1,2-bis(4-methoxyphenyl)butylamine with butyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-[1,2-Bis(4-methoxyphenyl)butyl]-N’-butylthiourea may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to ensure high yield and purity of the product. The final compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1,2-Bis(4-methoxyphenyl)butyl]-N’-butylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.

    Reduction: Reducing agents like lithium aluminum hydride are used in anhydrous conditions to prevent side reactions.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidation of N-[1,2-Bis(4-methoxyphenyl)butyl]-N’-butylthiourea can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may yield the corresponding amine derivatives.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1,2-Bis(4-methoxyphenyl)butyl]-N’-butylthiourea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of N-[1,2-Bis(4-methoxyphenyl)butyl]-N’-butylthiourea involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This interaction is mediated through the thiourea moiety, which can form hydrogen bonds and other non-covalent interactions with the target molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(4-methoxyphenyl)urea: This compound shares the methoxyphenyl groups but lacks the butylthiourea moiety.

    N,N’-Bis(4-methoxyphenyl)thiourea: Similar in structure but with different alkyl substituents.

    N-[1,2-Bis(4-methoxyphenyl)ethyl]-N’-butylthiourea: A closely related compound with a shorter alkyl chain.

Uniqueness

N-[1,2-Bis(4-methoxyphenyl)butyl]-N’-butylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

79797-44-7

Molecular Formula

C23H32N2O2S

Molecular Weight

400.6 g/mol

IUPAC Name

1-[1,2-bis(4-methoxyphenyl)butyl]-3-butylthiourea

InChI

InChI=1S/C23H32N2O2S/c1-5-7-16-24-23(28)25-22(18-10-14-20(27-4)15-11-18)21(6-2)17-8-12-19(26-3)13-9-17/h8-15,21-22H,5-7,16H2,1-4H3,(H2,24,25,28)

InChI Key

QTEYZWIBUJSRNN-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)NC(C1=CC=C(C=C1)OC)C(CC)C2=CC=C(C=C2)OC

Origin of Product

United States

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